molecular formula C17H27ClN2O2 B13778079 N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride CAS No. 77791-42-5

N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride

Cat. No.: B13778079
CAS No.: 77791-42-5
M. Wt: 326.9 g/mol
InChI Key: PJHYRJHEDLSAHV-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxyethyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkylating agent.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acylating agent, such as acetic anhydride or acetyl chloride.

    Final Assembly: The final compound is obtained by combining the piperidine ring, phenoxyethyl group, and acetamide moiety under suitable reaction conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide
  • N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide sulfate
  • N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide phosphate

Uniqueness

N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77791-42-5

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-(2-phenoxyethyl)acetamide;chloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-15-8-6-7-11-19(15)14-17(20)18(2)12-13-21-16-9-4-3-5-10-16;/h3-5,9-10,15H,6-8,11-14H2,1-2H3;1H

InChI Key

PJHYRJHEDLSAHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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